4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine
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Description
4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.18344366 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s structurally similar to n-(4-methylbenzoyl)-4-benzylpiperidine , which targets the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacterium .
Mode of Action
Based on its structural similarity to n-(4-methylbenzoyl)-4-benzylpiperidine , it might inhibit the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme, thereby disrupting the fatty acid synthesis pathway in Mycobacterium tuberculosis .
Biochemical Pathways
The compound potentially affects the fatty acid synthesis pathway in Mycobacterium tuberculosis by inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme . This disruption could lead to the bacterium’s inability to produce essential fatty acids, affecting its survival and proliferation .
Pharmacokinetics
The structurally similar compound, n-(4-methylbenzoyl)-4-benzylpiperidine, has unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These factors significantly impact the bioavailability of the compound.
Result of Action
If it acts similarly to n-(4-methylbenzoyl)-4-benzylpiperidine , it could lead to the disruption of fatty acid synthesis in Mycobacterium tuberculosis, potentially inhibiting the bacterium’s growth and proliferation .
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(4-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-7-9-20(10-8-19)25-16-21(23)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILSSLWYZWMRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.